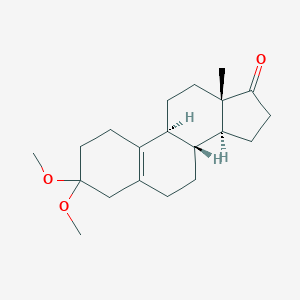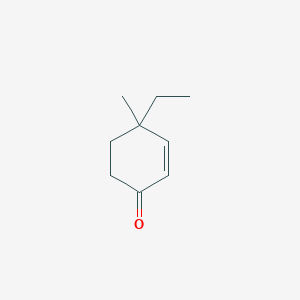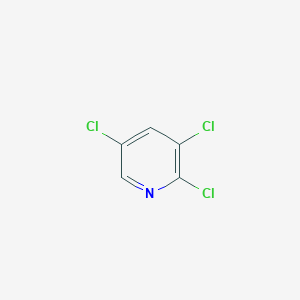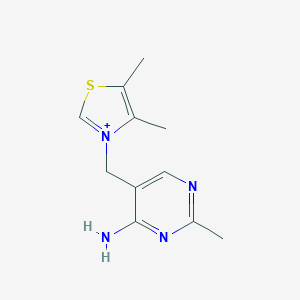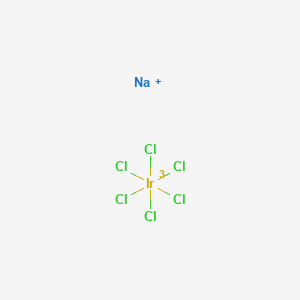
Iridate(3-), hexachloro-, trisodium, (OC-6-11)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Iridate(3-), hexachloro-, trisodium, (OC-6-11)- is a chemical compound with the CAS Number: 15702-05-3 . It is also known as Sodium hexachloroiridate(III) and Sodium chloroiridate(III) . It has a molecular weight of 473.9 and a molecular formula of Cl6Ir.3Na .
Molecular Structure Analysis
The molecular structure of Iridate(3-), hexachloro-, trisodium, (OC-6-11)- is represented by the formula Cl6Ir.3Na . This indicates that the compound consists of one iridium atom, six chlorine atoms, and three sodium atoms.Safety and Hazards
While the specific safety data sheet for Iridate(3-), hexachloro-, trisodium, (OC-6-11)- was not found, a related compound, Ammonium hexachloroiridate(III) hydrate, is noted to be corrosive to metals, harmful if swallowed, and can cause severe skin burns and eye damage . It is advised to handle with care, avoid ingestion, and use in a well-ventilated area .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Iridate(3-), hexachloro-, trisodium, (OC-6-11)- can be achieved by a simple precipitation reaction.", "Starting Materials": ["Sodium chloride (NaCl)", "Sodium hydroxide (NaOH)", "Iridium(III) chloride hexahydrate (IrCl3·6H2O)", "Sodium carbonate (Na2CO3)", "Deionized water (H2O)"], "Reaction": [ "Dissolve 5.0 g of sodium chloride (NaCl) in 50 mL of deionized water (H2O) in a 250 mL beaker.", "Slowly add 10.0 g of sodium hydroxide (NaOH) to the beaker while stirring continuously until the solution reaches a pH of 12.", "Dissolve 2.0 g of iridium(III) chloride hexahydrate (IrCl3·6H2O) in 50 mL of deionized water (H2O) in a separate 250 mL beaker.", "Add the iridium(III) chloride solution to the sodium hydroxide solution while stirring continuously.", "Slowly add 10.0 g of sodium carbonate (Na2CO3) to the beaker while stirring continuously until the solution reaches a pH of 8.", "Allow the mixture to stir for 30 minutes.", "Filter the resulting precipitate and wash with deionized water (H2O) until the pH of the wash water is neutral.", "Dry the resulting solid in an oven at 60°C for 24 hours.", "The resulting compound is Iridate(3-), hexachloro-, trisodium, (OC-6-11)-." ] } | |
CAS-Nummer |
15702-05-3 |
Molekularformel |
Cl6IrNa3 |
Molekulargewicht |
473.9 g/mol |
IUPAC-Name |
trisodium;hexachloroiridium(3-) |
InChI |
InChI=1S/6ClH.Ir.3Na/h6*1H;;;;/q;;;;;;+3;3*+1/p-6 |
InChI-Schlüssel |
GSONQQIOULBMRS-UHFFFAOYSA-H |
Isomerische SMILES |
[Na+].[Na+].[Na+].[Cl-].[Cl-].[Cl-].Cl[Ir](Cl)Cl |
SMILES |
[Na+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl |
Kanonische SMILES |
[Na+].[Na+].[Na+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



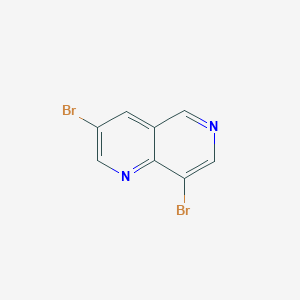
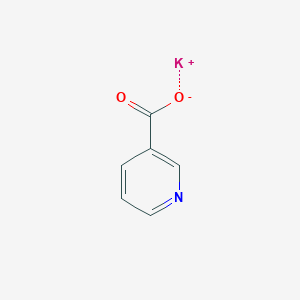
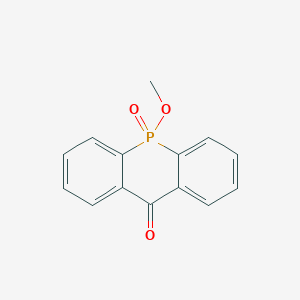

![Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester](/img/structure/B95888.png)
